1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole
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Overview
Description
1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core with a 4-bromophenyl and a phenyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-bromoaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with appropriate reagents to form the pyrimido[1,2-a]benzimidazole core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, reduction can yield dihydro derivatives, and substitution can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound also contains a 4-bromophenyl group and has shown biological activity, such as α-glucosidase inhibition.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Similar to the above compound but with a chlorine atom instead of bromine, also exhibiting biological activity.
Uniqueness
1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole is unique due to its specific structural features, such as the pyrimido[1,2-a]benzimidazole core and the presence of both 4-bromophenyl and phenyl groups. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
169132-75-6 |
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Molecular Formula |
C22H16BrN3 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H16BrN3/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)26-20-9-5-4-8-18(20)24-22(26)25-19/h1-14,21H,(H,24,25) |
InChI Key |
NKRIASDAEXTZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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